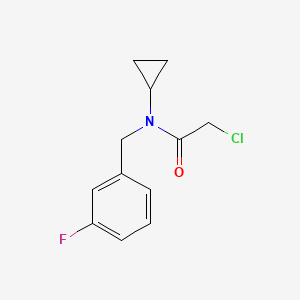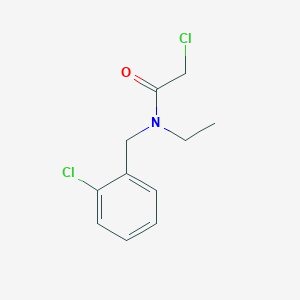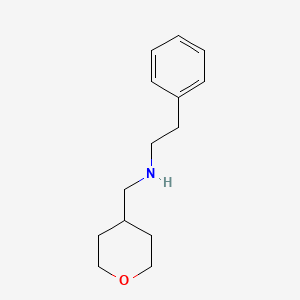
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol is an organic compound with the molecular formula C9H19NO2 It features a tetrahydro-2H-pyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, attached to a propanol chain through a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol typically involves the following steps:
Formation of Tetrahydro-2H-pyran-4-ylmethylamine: This intermediate can be synthesized by reacting tetrahydro-2H-pyran-4-carboxaldehyde with an amine under reductive amination conditions.
Alkylation: The tetrahydro-2H-pyran-4-ylmethylamine is then reacted with 3-chloropropanol in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propanal or 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propanone.
Reduction: Formation of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets.
Mécanisme D'action
The mechanism of action of 3-(((tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydro-2H-pyran ring and the amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-ol: Similar structure but with a hydroxyl group on the second carbon of the propanol chain.
4-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)butan-1-ol: Similar structure but with an extended carbon chain.
Uniqueness
3-(((Tetrahydro-2H-pyran-4-yl)methyl)amino)propan-1-ol is unique due to its specific combination of a tetrahydro-2H-pyran ring and a propanol chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various compounds with potential biological activity.
Propriétés
IUPAC Name |
3-(oxan-4-ylmethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c11-5-1-4-10-8-9-2-6-12-7-3-9/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCSTSINJWEXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7860760.png)
![Boronic acid, B-[3-[[4-(1,1-dimethylethyl)phenyl]methoxy]phenyl]-](/img/structure/B7860765.png)
![2-chloro-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B7860773.png)

![2-Chloro-N-[1-(3-chloro-phenyl)-ethyl]-N-methyl-acetamide](/img/structure/B7860782.png)




![3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7860816.png)


![(2-Ethoxyethyl)[(oxan-4-yl)methyl]amine](/img/structure/B7860844.png)

